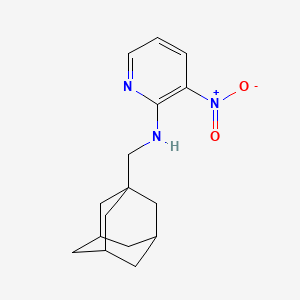

N-(1-adamantylmethyl)-3-nitropyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-adamantylmethyl)-3-nitropyridin-2-amine is a compound that features a unique structure combining an adamantyl group with a nitropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3-nitropyridin-2-amine typically involves the alkylation of 3-nitropyridin-2-amine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-adamantylmethyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Major Products Formed

Oxidation: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Reduction: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that compounds with the nitropyridine structure, including N-(1-adamantylmethyl)-3-nitropyridin-2-amine, can serve as effective anti-inflammatory agents. The presence of the nitro group enhances the compound's ability to modulate inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation, such as arthritis and other autoimmune disorders .

Neuroprotective Effects

The adamantyl moiety is known for its neuroprotective properties. Studies have demonstrated that adamantyl derivatives can cross the blood-brain barrier effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique hydrophobic structure of adamantyl groups increases lipophilicity, facilitating better interaction with central nervous system targets . For instance, compounds similar to this compound have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Biochemical Inhibition

Transglutaminase Inhibitors

this compound has been identified as a potential inhibitor of transglutaminases, enzymes implicated in various pathological processes including fibrosis and cancer progression. By inhibiting these enzymes, the compound could play a role in therapeutic strategies against fibrotic diseases and certain types of cancer .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be derived from simpler nitropyridine precursors through various chemical reactions such as nitration and amination. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy or reduced side effects .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of neuroinflammation compared to control groups. This suggests its potential utility in therapeutic applications for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of this compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of N-(1-adamantylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt microbial cell walls. The nitropyridine moiety can participate in redox reactions, contributing to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)

- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

- 1-adamantylmethyl chloromethyl ketone

Uniqueness

N-(1-adamantylmethyl)-3-nitropyridin-2-amine is unique due to its combination of an adamantyl group with a nitropyridine moiety. This structure imparts both stability and reactivity, making it a versatile compound for various applications. The presence of the nitro group allows for further functionalization, enhancing its utility in synthetic chemistry and potential bioactivity.

Biologische Aktivität

N-(1-adamantylmethyl)-3-nitropyridin-2-amine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantyl group, which is known to enhance the binding affinity to various biological targets. The nitro group attached to the pyridine ring is crucial for its biological activity, influencing its interactions with proteins and enzymes.

This compound interacts with biological targets primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Its mechanism of action involves modulation of various biochemical pathways, affecting cellular processes such as signaling and gene expression.

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that adamantane derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models .

| Compound | TNF-α Inhibition (%) | NO Reduction (%) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound 1 | 72 | 49 |

| Reference Compound 2 | 55 | 40 |

2. Antimicrobial Activity

The nitro group in this compound is associated with antimicrobial properties. Nitro compounds are known to exhibit a broad spectrum of activity against various pathogens, including bacteria and parasites. The mechanism involves redox reactions that lead to microbial cell death .

3. Neuroprotective Properties

Recent studies have suggested that adamantyl derivatives may possess neuroprotective effects. For example, they have been evaluated for their ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver through hydroxylation processes. This metabolism can affect its bioavailability and efficacy as a therapeutic agent.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures significantly reduced TNF-α levels in LPS-stimulated RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of nitro compounds against H. pylori and M. tuberculosis, indicating the potential for developing new treatments for these infections .

Eigenschaften

IUPAC Name |

N-(1-adamantylmethyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEPRIQDMSISKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.